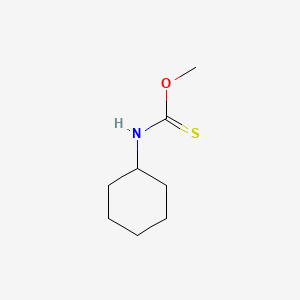
O-Methyl cyclohexylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl cyclohexylthiocarbamate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of a thiocarbamate functional group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methyl cyclohexylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide to form cyclohexyl isothiocyanate, which is then reacted with methanol to yield this compound. The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: O-Methyl cyclohexylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Methyl cyclohexylthiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals due to its ability to inhibit specific enzyme systems in plants and pests.
Mechanism of Action
The mechanism of action of O-Methyl cyclohexylthiocarbamate involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition disrupts essential biochemical pathways in target organisms, leading to their death or reduced activity. The compound’s molecular targets include enzymes involved in cellular respiration and detoxification processes.
Comparison with Similar Compounds
Thiobencarb: Another thiocarbamate used as a herbicide.
Molinate: A thiocarbamate herbicide with similar applications.
Cycloate: Used in agriculture for weed control.
Uniqueness: O-Methyl cyclohexylthiocarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
65351-52-2 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
O-methyl N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C8H15NOS/c1-10-8(11)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,11) |
InChI Key |
MZKGRHHYVSYXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


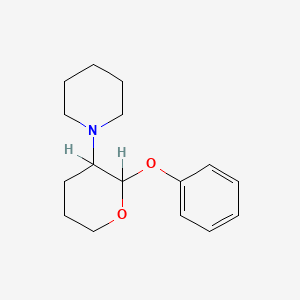
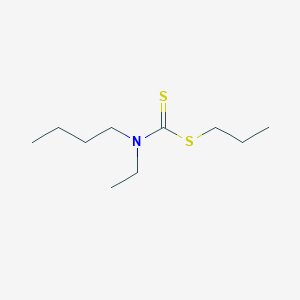
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
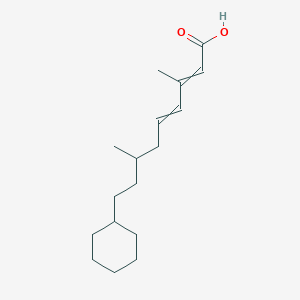

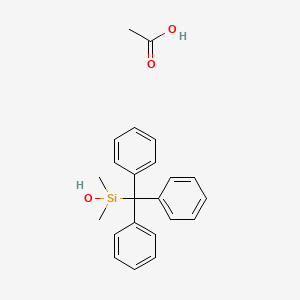

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
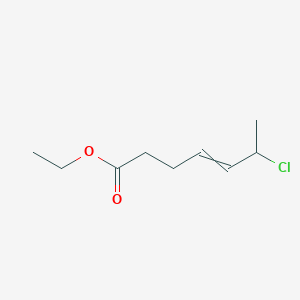
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
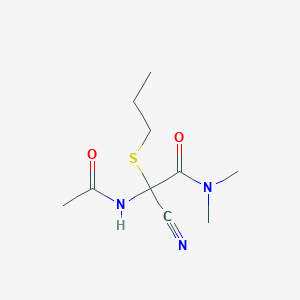
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
